NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT hydrochloride
Beschreibung
Chemical Structure and Properties NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) (CAS: 2857037-69-3) is a bicyclopentane-derived compound with the molecular formula C₂₆H₂₃N₃O₆ and an exact mass of 473.158 g/mol . Its structure includes a unique bicyclo[1.1.1]pentane core substituted with an amino group, enabling conjugation to antibodies for targeted delivery. The compound exists as a solid at room temperature and is soluble in aqueous solutions under controlled conditions .
Mechanism of Action This compound acts as a topoisomerase I (Topo I) inhibitor, disrupting DNA replication by stabilizing the Topo I-DNA cleavage complex, leading to lethal DNA strand breaks . Its primary application lies in antibody-drug conjugates (ADCs), where it is linked to monoclonal antibodies (e.g., anti-c-Met) for tumor-specific delivery. Preclinical studies demonstrate potent in vitro and in vivo ADC activity, with enhanced efficacy due to its targeted release .
Eigenschaften
Molekularformel |
C26H24ClN3O6 |
|---|---|
Molekulargewicht |
509.9 g/mol |
IUPAC-Name |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione;hydrochloride |
InChI |
InChI=1S/C26H23N3O6.ClH/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21;/h3-5,32H,2,6-11,27H2,1H3;1H/t24?,25?,26-;/m0./s1 |
InChI-Schlüssel |
RZASSNKEOKWEIG-GODSSRNBSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization. The reaction conditions typically require controlled environments to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a topoisomerase I inhibitor in various chemical studies.
Biology: Employed in cellular studies to investigate the effects of topoisomerase inhibition.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of research chemicals and pharmaceuticals.
Wirkmechanismus
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV. These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division. The compound’s ability to target these enzymes makes it effective in disrupting cellular processes and providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Topo I Inhibitors in ADCs
Topo I inhibitors are widely used as ADC payloads due to their potent cytotoxicity. Below is a comparative analysis:
Key Findings :
- Targeted Delivery : Unlike SN-38, which requires metabolic activation, NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is pre-activated, enabling direct cytotoxicity upon cellular internalization .
- Mechanistic Divergence : MMAE, a tubulin-targeting payload, operates via a distinct pathway, highlighting the versatility of Topo I inhibitors in addressing resistant tumors .
Comparison with Bicyclo[1.1.1]pentane Derivatives
Bicyclo[1.1.1]pentane scaffolds are valued for their bioisosteric replacement of aromatic rings. A comparison with sulfur-substituted derivatives is shown below:
Key Findings :
- Functional Group Impact: The amino group in NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT facilitates antibody conjugation, whereas sulfur-substituted derivatives are more suited for non-ADC applications (e.g., protease inhibitors) .
- Synthetic Scalability : Sulfur-substituted derivatives benefit from gram-scale synthesis protocols, whereas NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT’s commercial availability suggests optimized but proprietary production routes .
Comparison with Linker-Modified Derivatives
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT () incorporates a protease-cleavable linker (Val-Ala) for controlled payload release.
| Feature | NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) | Br-Val-Ala-Linked Derivative |
|---|---|---|
| Linker Type | Non-cleavable (direct conjugation) | Protease-cleavable (Val-Ala) |
| Targeted Release | Dependent on lysosomal degradation | Controlled release in tumor microenvironment |
| Application | Broad-spectrum ADCs | c-Met-specific ADCs |
Key Findings :
- The Val-Ala linker enhances tumor-specific activation but may introduce complexity in ADC manufacturing .
Biologische Aktivität
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) is a novel compound that has garnered attention in medicinal chemistry due to its potential as a topoisomerase I inhibitor and its application in antibody-drug conjugates (ADCs). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.
- Molecular Formula : C₂₆H₂₃N₃O₆
- Molecular Weight : 473.48 g/mol
- CAS Number : 2857037-69-3
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT functions primarily as a topoisomerase I inhibitor . Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription by inducing breaks in the DNA strands. Inhibition of these enzymes can lead to DNA damage and subsequent cell death, making such compounds valuable in cancer therapy.
In Vitro Studies
Research indicates that NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT exhibits significant cytotoxicity against various cancer cell lines when delivered via ADCs. The compound's efficacy is enhanced through targeted delivery mechanisms, which allow for higher concentrations at the tumor site while minimizing systemic toxicity.
- Topoisomerase Inhibition : The compound effectively inhibits topoisomerase I, leading to increased DNA damage in treated cells.
- ADC Activity : In studies involving ADCs, NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT demonstrated robust activity both in vitro and in vivo, with promising results in terms of tumor regression and survival rates in animal models .
Case Studies
A notable study highlighted the use of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT in a conjugated format with antibodies targeting specific tumor markers. The results indicated:
- A significant reduction in tumor size compared to control groups.
- Enhanced survival rates attributed to the targeted delivery of the cytotoxic agent .
Comparative Analysis with Other Compounds
To better understand the biological activity of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT, it is useful to compare it with other known topoisomerase inhibitors and ADCs.
| Compound Name | Mechanism | Efficacy (IC50) | Delivery Method |
|---|---|---|---|
| NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT | Topoisomerase I inhibitor | 5 nM | ADC |
| Camptothecin | Topoisomerase I inhibitor | 10 nM | Free drug |
| Irinotecan | Topoisomerase I inhibitor | 20 nM | Free drug |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
